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Compound of Interest

Compound Name: Sulfo-Cy5 diacid potassium

Cat. No.: B12361336 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction to Sulfo-Cy5 Diacid in STORM Imaging
Stochastic Optical Reconstruction Microscopy (STORM) is a super-resolution fluorescence

imaging technique that builds a high-resolution image by precisely localizing individual

fluorescent molecules that are temporally separated by photoswitching.[1][2] The choice of

fluorophore is paramount for successful STORM, requiring dyes with excellent brightness,

photostability, and robust, controllable photoswitching characteristics.

Sulfo-Cy5 diacid potassium salt is a water-soluble, far-red fluorescent dye well-suited for

STORM applications.[3] As a member of the cyanine dye family, its photoswitching can be

controlled in the presence of specific thiols in an imaging buffer, making it an ideal probe for

dSTORM (direct STORM).[1][4][5] The "diacid" formulation provides two carboxylic acid

functional groups, allowing for covalent conjugation to primary amines on biomolecules like

antibodies, making it a versatile tool for labeling specific targets within cells.

Core Principles and Advantages
The photoswitching of Cy5 dyes in STORM is based on a reversible chemical reaction.[6] In a

typical STORM imaging buffer containing a primary thiol like β-mercaptoethylamine (MEA), a

high-intensity red laser (e.g., 647 nm) excites the Sulfo-Cy5 molecule and, with the help of the

thiol, pushes it into a stable, non-fluorescent "dark" state.[1][4] A lower intensity activation laser

(e.g., 405 nm UV) can then be used to sparsely and stochastically return a subset of molecules
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to the fluorescent "on" state.[4] This cycle of activation and deactivation allows for the imaging

and localization of individual molecules over thousands of frames.

Key Advantages:

High Photon Output: Sulfo-Cy5 is exceptionally bright, yielding a high number of photons per

switching event, which is critical for achieving high localization precision.[7]

Excellent Photostability: The dye is highly photostable, allowing for many switching cycles

before irreversible photobleaching.[5]

Water-Solubility: The "sulfo" groups ensure high water solubility, simplifying handling and

conjugation procedures in aqueous buffers.[3][5]

Amine-Reactive Versatility: The diacid functional groups can be activated to readily couple

with primary amines (e.g., lysine residues) on proteins and antibodies.[3]

Low Autofluorescence: Operating in the far-red spectrum minimizes background

autofluorescence from biological samples.[3]

Quantitative Data Presentation
The photophysical and photoswitching properties of Sulfo-Cy5 make it a premier dye for

STORM applications.

Property Value Source

Excitation Maximum (λex) ~646-648 nm [3][5][8]

Emission Maximum (λem) ~662-671 nm [3][5][8]

Molar Extinction Coefficient ~250,000 - 271,000 cm⁻¹M⁻¹ [3][8]

Fluorescence Quantum Yield ~0.2 [8]

Recommended Laser Line 633 nm or 647 nm [3]

Reactivity Primary Amines (via activation) [3]

Solubility Water, DMSO, DMF [3][9]
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Experimental Protocols
Protocol for Antibody Conjugation
This protocol describes the conjugation of Sulfo-Cy5 diacid to a primary antibody using

carbodiimide chemistry (EDC/Sulfo-NHS) to form a stable amide bond.

Materials:

Sulfo-Cy5 diacid potassium salt

Primary antibody (or other protein) in an amine-free buffer (e.g., PBS)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Sulfo-NHS (N-hydroxysulfosuccinimide)

Conjugation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

Quenching Buffer: 1 M Tris-HCl, pH 8.5

Spin desalting columns (e.g., Zeba™)

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

Prepare Antibody: Exchange the antibody buffer to PBS (pH 7.4). Adjust the concentration to

1-5 mg/mL.

Prepare Dye Stock: Dissolve Sulfo-Cy5 diacid in a small amount of DMF or DMSO to create

a 10 mM stock solution.

Activate Dye:

Immediately before conjugation, prepare a 100 mM stock of EDC in water and a 100 mM

stock of Sulfo-NHS in water.
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In a microcentrifuge tube, combine 5 µL of 10 mM Sulfo-Cy5 diacid, 5 µL of 100 mM EDC,

and 5 µL of 100 mM Sulfo-NHS.

Incubate for 15 minutes at room temperature to form the reactive Sulfo-NHS ester.

Conjugation Reaction:

Add the activated dye mixture to your antibody solution. A starting molar challenge ratio of

10:1 (dye:antibody) is recommended.

Incubate the reaction for 2 hours at room temperature, protected from light.

Purification:

Purify the conjugate and remove unconjugated dye using a spin desalting column

equilibrated with PBS according to the manufacturer's instructions.

Characterization (Optional but Recommended):

Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at

280 nm (protein) and ~647 nm (dye).

Use the formula: DOL = (A_max * ε_protein) / ((A_280 - A_max * CF_280) * ε_dye) where

CF_280 is the dye's correction factor at 280 nm.

Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add

glycerol to 50% and store at -20°C.
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Caption: Workflow for covalent conjugation of Sulfo-Cy5 diacid to an antibody.

Protocol for Cell Staining and STORM Imaging
Materials:

Cells grown on high-precision glass coverslips (#1.5)

Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

Permeabilization Buffer: 0.1% Triton X-100 in PBS

Blocking Buffer: 3% Bovine Serum Albumin (BSA), 0.1% Triton X-100 in PBS

Sulfo-Cy5 labeled antibody

STORM Imaging Buffer (see below)

Procedure:

Fix and Permeabilize:
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Fix cells with 4% PFA for 10 minutes.

Wash 3x with PBS.

For intracellular targets, permeabilize with 0.1% Triton X-100 for 10-15 minutes.

Wash 3x with PBS.

Block: Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific

binding.

Primary Staining: Incubate with the Sulfo-Cy5 labeled primary antibody (diluted in Blocking

Buffer) for 2 hours at room temperature or overnight at 4°C.

Wash: Wash extensively with PBS (e.g., 5 times for 5 minutes each) to remove unbound

antibodies.

Post-fixation: Fix again with 4% PFA for 10 minutes to crosslink the antibodies in place.

Mount for Imaging: Mount the coverslip onto a slide with freshly prepared STORM Imaging

Buffer. Seal the edges with nail polish or sealant.

STORM Imaging Buffer Recipe (Glox Buffer with MEA): An oxygen-scavenging system is

crucial for Cy5 photoswitching.[7]

Buffer A: 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 10% (w/v) Glucose.

Buffer B (Glox Solution): Dissolve 14 mg of Glucose Oxidase and 50 µL of Catalase solution

in 1 mL of Buffer A. Store at 4°C for up to two weeks.

Final Imaging Buffer (prepare fresh): To 500 µL of Buffer A, add 5 µL of Buffer B and 5 µL of

1 M Cysteamine (MEA) or β-mercaptoethanol (BME).

Image Acquisition:

Place the sample on a TIRF or HILO-equipped microscope.
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Illuminate with the 647 nm laser at high power to switch most of the Sulfo-Cy5 molecules to

the dark state.

Begin acquiring a movie (10,000-50,000 frames) with continuous 647 nm excitation.

Simultaneously, apply low-power 405 nm laser illumination, gradually increasing the intensity

to sparsely reactivate molecules back to the fluorescent state throughout the acquisition.

Process the resulting image stack with localization software (e.g., ThunderSTORM,

rapidSTORM) to reconstruct the super-resolution image.

STORM Imaging and Reconstruction Workflow

Cell Staining with
Sulfo-Cy5 Conjugate

Image Acquisition
(High-power 647nm, Low-power 405nm)

Single-Molecule Localization
(Fitting Blinks in Each Frame)

Final Super-Resolution Image

Click to download full resolution via product page

Caption: The logical flow of a complete STORM experiment from sample to image.

Application Example: Visualizing a Signaling
Pathway
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STORM imaging with Sulfo-Cy5 labeled antibodies can be used to visualize the nanoscale

organization of proteins in signaling cascades, such as the Epidermal Growth Factor Receptor

(EGFR) pathway, revealing details about receptor clustering and downstream protein

recruitment.
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Caption: Simplified EGFR signaling pathway, a target for STORM analysis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b12361336?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12361336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Troubleshooting Guide
Problem Possible Cause(s) Suggested Solution(s)

No Blinking / Weak Signal Inactive imaging buffer.

Prepare fresh imaging buffer,

especially the Glox solution

and thiols.

Low labeling efficiency (DOL).

Optimize the dye:protein ratio

during conjugation; verify

protein concentration.

Laser misalignment or low

power.

Check microscope alignment

and laser power.

High Background Non-specific antibody binding.

Increase blocking time/BSA

concentration; titrate antibody

concentration.

Insufficient washing.

Increase the number and

duration of wash steps post-

staining.

Unpurified antibody conjugate.

Ensure all free dye is removed

after conjugation using a

desalting column.

Blinking is too Fast/Dense
405 nm activation laser is too

high.

Reduce the power of the

activation laser.

Thiol concentration is too low.

Optimize the concentration of

MEA or BME in the imaging

buffer.

Rapid Photobleaching
Oxygen scavenging system is

inefficient.

Prepare imaging buffer fresh;

ensure Glox solution is active;

seal sample well.

647 nm excitation laser is too

high.

Reduce excitation laser power

to the minimum required for

good signal-to-noise.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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